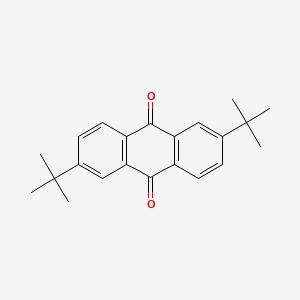![molecular formula C25H22Cl2N2O3 B11973511 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dicloro-2-(3,4-dimetoxi fenil)-5-(4-metilfenil)-1,10b-dihidro pirazolo[1,5-c][1,3]benzoxazina es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen grupos dicloro, dimetoxi fenil y metil fenil unidos a un núcleo dihidro pirazolo[1,5-c][1,3]benzoxazina.
Métodos De Preparación
La síntesis de 7,9-Dicloro-2-(3,4-dimetoxi fenil)-5-(4-metilfenil)-1,10b-dihidro pirazolo[1,5-c][1,3]benzoxazina típicamente involucra reacciones orgánicas de varios pasos. La ruta sintética a menudo comienza con la preparación de compuestos intermedios, que luego se someten a ciclación y modificaciones de grupos funcionales para lograr el producto final. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, donantes de grupos metoxi y varios catalizadores para facilitar el proceso de ciclación. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y metoxi, para formar varios productos sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y tioles. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos empleados.
Aplicaciones Científicas De Investigación
7,9-Dicloro-2-(3,4-dimetoxi fenil)-5-(4-metilfenil)-1,10b-dihidro pirazolo[1,5-c][1,3]benzoxazina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 7,9-Dicloro-2-(3,4-dimetoxi fenil)-5-(4-metilfenil)-1,10b-dihidro pirazolo[1,5-c][1,3]benzoxazina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
En comparación con compuestos similares, 7,9-Dicloro-2-(3,4-dimetoxi fenil)-5-(4-metilfenil)-1,10b-dihidro pirazolo[1,5-c][1,3]benzoxazina destaca por su combinación única de características estructurales. Los compuestos similares incluyen:
- 9-((3,4-Dicloro bencil)oxi)-7-metil-2,3-dihidro ciclopenta©croman-4(1H)-ona
- 7-((2,4-Dicloro bencil)oxi)-6-metil-2,3-dihidro ciclopenta©croman-4(1H)-ona
Estos compuestos comparten algunas similitudes estructurales, pero difieren en sus grupos funcionales específicos y propiedades químicas generales, lo que puede conducir a diferentes reactividad y aplicaciones.
Propiedades
Fórmula molecular |
C25H22Cl2N2O3 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22Cl2N2O3/c1-14-4-6-15(7-5-14)25-29-21(18-11-17(26)12-19(27)24(18)32-25)13-20(28-29)16-8-9-22(30-2)23(10-16)31-3/h4-12,21,25H,13H2,1-3H3 |
Clave InChI |
APCLAOYBMPAYNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)

